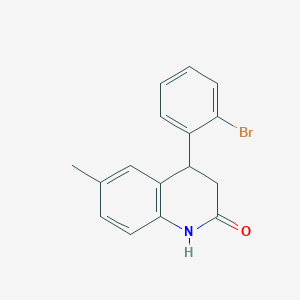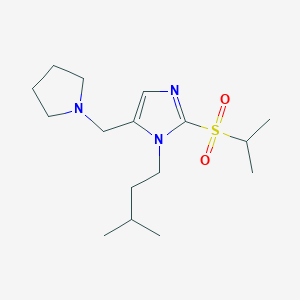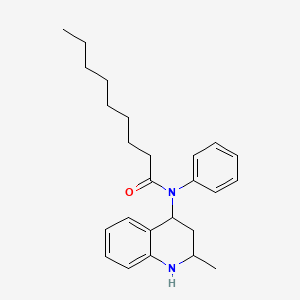![molecular formula C9H9N3O2S B5017170 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione, also known as PPARγ agonist, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in various physiological processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists involves the activation of this compoundγ, which regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. This compoundγ agonists bind to the ligand-binding domain of this compoundγ, inducing a conformational change that allows the receptor to interact with co-activators and initiate gene transcription.
Biochemical and Physiological Effects:
Studies have shown that this compoundγ agonists, including this compound, can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells. These compounds have also been shown to modulate lipid metabolism, reduce oxidative stress, and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for this compoundγ, which allows for the selective modulation of this compoundγ activity. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
Future research on 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in other diseases, including neurodegenerative disorders and cardiovascular disease. Additionally, studies could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Further research could also explore the potential side effects of this compound and develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-pyridinylamine with 2-chloroacetic acid followed by the reaction with thiosemicarbazide. The resulting compound is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists, including this compound, have been extensively studied for their potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. Studies have shown that this compoundγ agonists can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-[(pyridin-2-ylamino)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c13-8-5-15-9(14)12(8)6-11-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYSTTRXCNRTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5017098.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)

![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)

![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)

![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)

![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)